molecular formula C11H13F4N B7873123 N-(4-Fluoro-3-(trifluoromethyl)benzyl)propan-1-amine

N-(4-Fluoro-3-(trifluoromethyl)benzyl)propan-1-amine

Cat. No.: B7873123
M. Wt: 235.22 g/mol
InChI Key: NQYUQTAWCKHOAE-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-(trifluoromethyl)benzyl)propan-1-amine is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-3-(trifluoromethyl)benzyl)propan-1-amine typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzyl chloride with propan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-3-(trifluoromethyl)benzyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

N-(4-Fluoro-3-(trifluoromethyl)benzyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-(trifluoromethyl)benzyl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • 3-(Trifluoromethyl)benzylamine
  • 4-Fluorobenzylamine

Uniqueness

N-(4-Fluoro-3-(trifluoromethyl)benzyl)propan-1-amine is unique due to the combination of both fluorine and trifluoromethyl groups on the benzylamine structure. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.

Properties

IUPAC Name

N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F4N/c1-2-5-16-7-8-3-4-10(12)9(6-8)11(13,14)15/h3-4,6,16H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYUQTAWCKHOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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